cis-2-Fluorocyclopropanecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

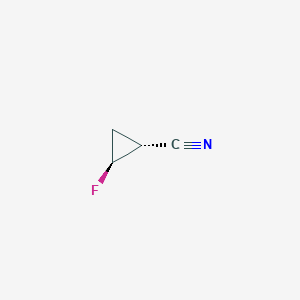

Trans-2-Fluorocyclopropanecarbonitrile: is an organic compound with the molecular formula C4H4FN It is a fluorinated cyclopropane derivative, characterized by the presence of a fluorine atom and a nitrile group attached to the cyclopropane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trans-2-Fluorocyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the fluorination of cyclopropanecarbonitrile using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of cyclopropanecarbonitrile in an appropriate solvent, such as acetonitrile, at room temperature .

Industrial Production Methods: Industrial production of cis-2-Fluorocyclopropanecarbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially involving continuous flow reactors and automated systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: Trans-2-Fluorocyclopropanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted cyclopropane derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Trans-2-Fluorocyclopropanecarbonitrile is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its fluorinated nature can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the chemical industry, cis-2-Fluorocyclopropanecarbonitrile is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of various functionalized compounds .

Mecanismo De Acción

The mechanism by which cis-2-Fluorocyclopropanecarbonitrile exerts its effects depends on the specific application. In chemical reactions, the fluorine atom and nitrile group influence the reactivity and selectivity of the compound. The fluorine atom can stabilize transition states and intermediates, while the nitrile group can act as an electron-withdrawing group, affecting the overall reaction pathway .

Comparación Con Compuestos Similares

Cyclopropanecarbonitrile: Lacks the fluorine atom, resulting in different reactivity and properties.

2-Fluorocyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical behavior.

2-Fluorocyclopropanemethanol: Features a hydroxyl group instead of a nitrile group, affecting its reactivity and applications.

Uniqueness: Trans-2-Fluorocyclopropanecarbonitrile is unique due to the combination of a fluorine atom and a nitrile group on the cyclopropane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Actividad Biológica

Cis-2-fluorocyclopropanecarbonitrile is a fluorinated cyclopropane derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound's unique structural features may confer distinct pharmacological properties, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

This compound features a cyclopropane ring with a fluorine substituent and a carbonitrile group. The presence of these functional groups can influence the compound's reactivity and interaction with biological targets.

Synthesis

Recent advancements in synthetic methodologies have facilitated the preparation of this compound. For instance, organocatalysis-based strategies have been employed to achieve high stereoselectivity in the synthesis of cis-configured derivatives, including this compound . The ability to produce these compounds with high yields and selectivity is crucial for their potential application in pharmaceuticals.

Antiviral Properties

Cyclopropane derivatives, including fluorinated variants, have been identified as important pharmacophores in the development of antiviral agents. For example, compounds similar to this compound have shown efficacy against viruses such as hepatitis C and HIV . The structural characteristics of these compounds allow for interactions with viral proteins, potentially inhibiting viral replication.

Mechanistic Studies

Mechanistic investigations into the biological activity of fluorinated cyclopropanes reveal that their unique conformational and electronic properties can enhance binding affinity to target proteins. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which may stabilize the interaction between the drug and its target .

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of various cyclopropane derivatives, this compound was tested against hepatitis C virus (HCV) replicons. The results indicated that this compound exhibited significant antiviral activity, with an IC50 value comparable to established antiviral agents. This suggests that the compound may serve as a lead structure for further optimization in antiviral drug discovery .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer types while sparing normal cells, indicating its potential as an anticancer agent. Detailed analysis revealed that the mechanism of action involved apoptosis induction through mitochondrial pathways .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

(1R,2S)-2-fluorocyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN/c5-4-1-3(4)2-6/h3-4H,1H2/t3-,4+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUDEALSRGHQIP-DMTCNVIQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.